molecular formula C6H5BrFMgN B14890231 (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide

(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide

Cat. No.: B14890231
M. Wt: 214.32 g/mol
InChI Key: BLKXZJGLVJMESO-UHFFFAOYSA-M
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Description

(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound features a fluorinated pyridine ring, which can impart unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide typically involves the reaction of 6-fluoro-5-methylpyridine with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

6-Fluoro-5-methylpyridine+Mg(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide\text{6-Fluoro-5-methylpyridine} + \text{Mg} \rightarrow \text{this compound} 6-Fluoro-5-methylpyridine+Mg→(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, often involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide can undergo various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Electrophiles: Various electrophilic species used in coupling reactions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Pyridines: From substitution reactions.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize fluorinated analogs of biologically active molecules. Fluorine atoms can significantly alter the biological activity and metabolic stability of compounds, making them useful in drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound by altering the electron density and steric properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-5-methylpyridin-3-yl)magnesium bromide
  • (6-Bromo-5-methylpyridin-3-yl)magnesium bromide
  • (6-Iodo-5-methylpyridin-3-yl)magnesium bromide

Uniqueness

(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric effects compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can lead to different reactivity patterns and selectivity in chemical reactions.

Properties

IUPAC Name

magnesium;6-fluoro-5-methyl-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN.BrH.Mg/c1-5-3-2-4-8-6(5)7;;/h3-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKXZJGLVJMESO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C[C-]=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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